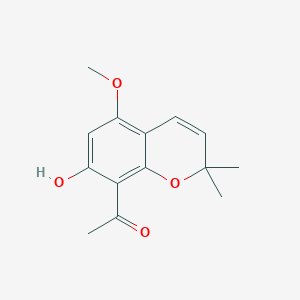
2,5-Dioxooxolane-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxooxolane-3-carbonyl chloride is a chemical compound with the molecular formula C5H3ClO4. . This compound is characterized by its reactive carbonyl chloride group, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dioxooxolane-3-carbonyl chloride can be synthesized through the reaction of 2,5-dioxooxolane with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the 2,5-dioxooxolane is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of the carbonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
2,5-Dioxooxolane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,5-dioxooxolane-3-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学研究应用
2,5-Dioxooxolane-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Polymer Chemistry: Used in the preparation of poly(2-oxazoline)s, which have applications in drug delivery and biomedical materials.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2,5-dioxooxolane-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a building block for more complex molecules .
相似化合物的比较
Similar Compounds
2,5-Dioxooxolane-3-carboxylic acid: Formed by the hydrolysis of 2,5-dioxooxolane-3-carbonyl chloride.
3-Furancarbonyl chloride: Another name for this compound.
Oxazolidines: Compounds that can be synthesized using similar reaction conditions and catalysts.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the selective formation of various derivatives. Its ability to act as an acylating agent makes it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules .
属性
CAS 编号 |
41004-48-2 |
|---|---|
分子式 |
C5H3ClO4 |
分子量 |
162.53 g/mol |
IUPAC 名称 |
2,5-dioxooxolane-3-carbonyl chloride |
InChI |
InChI=1S/C5H3ClO4/c6-4(8)2-1-3(7)10-5(2)9/h2H,1H2 |
InChI 键 |
OJMZQYGIPTULAQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)OC1=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
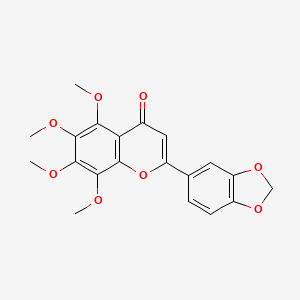
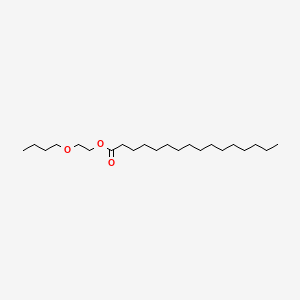

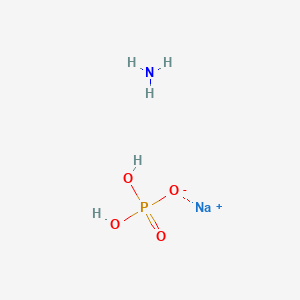
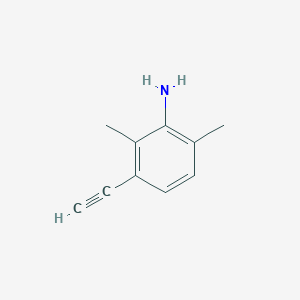
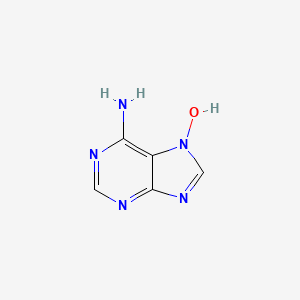
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)

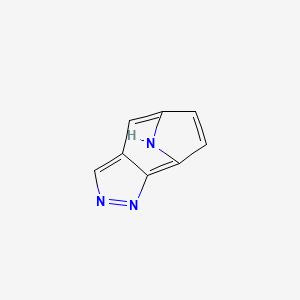
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
